Bienvenue dans la boutique en ligne BenchChem!

2-[6-ethyl-3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-phenylacetamide

Alzheimer's Disease Neuropharmacology Molecular Docking

This compound, 2-[6-ethyl-3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-phenylacetamide (CAS 866813-42-5), belongs to the quinoline-sulfonamide class of small molecules, which are widely investigated for multi-target neurotherapeutic and anticancer applications. It features a 4-oxoquinoline core with a 6-ethyl substituent, a (4-methoxyphenyl)sulfonyl group at the 3-position, and an N-phenylacetamide side chain.

Molecular Formula C26H24N2O5S
Molecular Weight 476.55
CAS No. 866813-42-5
Cat. No. B2370933
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[6-ethyl-3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-phenylacetamide
CAS866813-42-5
Molecular FormulaC26H24N2O5S
Molecular Weight476.55
Structural Identifiers
SMILESCCC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)OC)CC(=O)NC4=CC=CC=C4
InChIInChI=1S/C26H24N2O5S/c1-3-18-9-14-23-22(15-18)26(30)24(34(31,32)21-12-10-20(33-2)11-13-21)16-28(23)17-25(29)27-19-7-5-4-6-8-19/h4-16H,3,17H2,1-2H3,(H,27,29)
InChIKeyXEONNORTNDUCRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for CAS 866813-42-5: Sourcing the Quinoline-Sulfonyl Acetamide Scaffold


This compound, 2-[6-ethyl-3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-phenylacetamide (CAS 866813-42-5), belongs to the quinoline-sulfonamide class of small molecules, which are widely investigated for multi-target neurotherapeutic and anticancer applications . It features a 4-oxoquinoline core with a 6-ethyl substituent, a (4-methoxyphenyl)sulfonyl group at the 3-position, and an N-phenylacetamide side chain . The compound has been prioritized in chemoinformatic pipelines as a ‘Lead Compound 19’ for its predicted dual-site acetylcholinesterase (AChE) inhibition and favorable computational safety profile relative to standard drugs .

Why Analogs of CAS 866813-42-5 Cannot Be Assumed to Be Interchangeable


Minor modifications to the quinoline-sulfonamide scaffold profoundly impact multi-target potency and selectivity, rendering generic substitution highly unreliable. In vitro studies on a closely related series (a1–a18) demonstrate that the most potent inhibitors for MAO-A, MAO-B, BChE, and AChE all had different structural features, with IC50 values varying by over an order of magnitude between the best and worst analogs within the same set . Computational pipeline results further show that specific sulfonamide-linked fused quinolines exhibit markedly lower probabilities for neurotoxicity, immunotoxicity, and cardiotoxicity compared to reference drugs, a property that is not uniform across the class . Therefore, the specific substitution pattern of CAS 866813-42-5 determines its unique QSAR-predicted binding profile and therapeutic index, which cannot be inferred from a generic quinoline-sulfonamide.

Quantitative Differentiation of CAS 866813-42-5 from Comparators and Reference Drugs


Predicted Binding Affinity vs. Reference AChE Inhibitor

In a molecular docking study against acetylcholinesterase (AChE, PDB ID: 7XN1), Lead Compound 19 (the target compound) demonstrated superior binding affinity compared to the reference drug. The predicted binding free energy (ΔG) for the target compound was -11.1 kcal/mol, while the standard comparator showed a significantly weaker binding energy .

Alzheimer's Disease Neuropharmacology Molecular Docking

Molecular Dynamics Stability vs. Reference AChE Inhibitor

During 100 ns molecular dynamics (MD) simulations, the target compound maintained a stable protein-ligand complex trajectory with a root-mean-square deviation (PL-RMSD) of approximately 2.4 Å. This stability was superior to that of the reference drug and was correlated with the preservation of essential catalytic anti-correlations (Gly121-His447), indicating effective inhibition .

In Silico Modeling Molecular Dynamics Protein-Ligand Stability

Predicted Toxicity Profile vs. Reference Drug

In silico toxicity predictions from the same chemoinformatic pipeline indicate that the target compound and its close analog (Compound 20) exhibited markedly lower probabilities for neurotoxicity, immunotoxicity, and cardiotoxicity compared to the reference drug used in the study . This suggests a cleaner safety profile for the fused quinoline sulfonamide subclass.

ADMET Prediction Drug Safety Neurotoxicity

Modeling Robustness Compared to Unoptimized QSAR Hits

The selection of this compound was guided by a highly predictive and robust QSAR model. The five-descriptor GA-MLR model was validated with an R² of 0.7569, a leave-one-out cross-validated Q² (Q_LOO²) of 0.7244, and an external validation coefficient (R_ext²) of 0.8620 . This model significantly outperforms random screening, ensuring that the selected compound has a statistically validated correlation between its structure and activity, unlike many non-prioritized hits.

Chemoinformatics QSAR Modeling Drug Design

Recommended Application Scenarios for CAS 866813-42-5 Based on Verifiable Evidence


Lead Compound for Dual-Site AChE Inhibitor Development in Alzheimer's Disease

This compound is a prioritized lead for projects developing dual-binding site acetylcholinesterase (AChE) inhibitors. Evidence shows it has superior predicted binding affinity (ΔG = -11.1 kcal/mol) and forms a stable complex (PL-RMSD ≈ 2.4 Å) during 100 ns MD simulations . Its design for simultaneous CAS/PAS engagement addresses the limitation of mono-target approaches, making it a strong candidate for in vitro enzyme inhibition assays to validate its multi-potent activity against both AChE and butyrylcholinesterase (BuChE), as demonstrated in structurally related quinoline-sulfonamide series .

A Safer Starting Point for CNS Drug Discovery Programs

Procurement teams focused on central nervous system (CNS) therapeutics can select this compound based on in silico predictions showing markedly lower probabilities of neurotoxicity, immunotoxicity, and cardiotoxicity relative to a reference drug . This evidence positions the compound as a safer starting point for medicinal chemistry optimization, allowing resources to be directed toward improving potency and pharmacokinetics rather than mitigating known off-target risks in future lead optimization campaigns.

Validation of Multi-Targeting Neurotherapeutic QSAR Models

Given that this compound was identified through a robust, externally validated QSAR model (R_ext² = 0.8620), it can be procured to experimentally validate the predictive power of similar chemoinformatic models . Its use in confirmatory in vitro testing provides a direct link between computational predictions and biological reality, helping to refine machine learning models for multi-target drug design against MAOs and cholinesterases, an area of active research .

Quote Request

Request a Quote for 2-[6-ethyl-3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-phenylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.